molecular formula C13H20N6O5S B2827466 1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one CAS No. 2097857-55-9

1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one

Cat. No.: B2827466
CAS No.: 2097857-55-9
M. Wt: 372.4
InChI Key: BLXOWTRVIWSPCA-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a heterocyclic compound featuring a unique combination of functional groups:

  • Methanesulfonyl group: Enhances solubility and metabolic stability .
  • Imidazolidin-2-one core: A five-membered ring with two nitrogen atoms, commonly associated with conformational rigidity and bioactivity.
  • Pyrrolidine-1-carbonyl linker: Provides structural flexibility and facilitates interactions with biological targets.
  • 4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl moiety: Synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method .

Its synthesis likely involves sequential steps: CuAAC for triazole formation, sulfonylation, and carbonyl coupling, followed by purification via alumina chromatography .

Properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5S/c1-24-9-10-7-18(15-14-10)11-3-4-16(8-11)12(20)17-5-6-19(13(17)21)25(2,22)23/h7,11H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXOWTRVIWSPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a complex organic compound that has applications in scientific research. This compound is not for human or veterinary use and is only intended for research purposes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology It is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
  • Medicine It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry It is utilized in the development of new materials and as a catalyst in industrial processes.

Chemical Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using agents such as lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis
Compound Name Key Functional Groups Synthesis Highlights
1-Methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one Methanesulfonyl, triazole, imidazolidinone CuAAC for triazole, m-CPBA oxidation
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl, benzimidazole, methoxyphenyl Oxidation with m-CPBA, alumina purification
Methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate Sulfinyl, benzimidazole, pyridine Similar oxidation and purification steps

Key Observations :

  • The target compound replaces the benzimidazole core in analogs with an imidazolidinone, reducing aromaticity but improving solubility.
  • Methoxymethyl on the triazole (vs. methoxyphenyl in analogs) may lower steric hindrance, enhancing binding to flat enzymatic pockets.
Physicochemical Properties
Property Target Compound 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Molecular Weight ~450 g/mol (estimated) ~425 g/mol
Solubility (LogP) Predicted ~1.2 (methanesulfonyl enhances) ~2.5 (higher lipophilicity due to benzimidazole)
Metabolic Stability High (sulfonyl resists oxidation) Moderate (sulfinyl prone to reduction)

Structural Implications :

  • The methanesulfonyl group in the target compound improves aqueous solubility compared to sulfinyl-containing analogs .
  • The imidazolidinone core may reduce CYP450-mediated metabolism relative to benzimidazoles.
Crystallographic and Structural Studies
  • Software Tools : SHELXL and WinGX/ORTEP are widely used for refining crystal structures of such compounds. For example, the triazole’s geometry and planarity can be validated via SHELXL refinement.
  • Key Bond Lengths/Angles :
    • Triazole C–N bond: ~1.34 Å (consistent with aromatic character) .
    • Pyrrolidine N–C=O angle: ~120°, indicating sp² hybridization at the carbonyl carbon .

Biological Activity

1-Methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one (CAS Number: 2097857-55-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C13H20N6O5SC_{13}H_{20}N_{6}O_{5}S with a molecular weight of 372.40 g/mol. Its structure features a methanesulfonyl group and a triazole moiety, which are significant in influencing its biological activity.

PropertyValue
CAS Number2097857-55-9
Molecular FormulaC₁₃H₂₀N₆O₅S
Molecular Weight372.40 g/mol

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,2,3-triazole ring exhibit diverse biological activities, including:

  • Antimicrobial Activity : The triazole derivatives have shown efficacy against various bacterial and fungal strains. They inhibit the synthesis of ergosterol in fungal cells, disrupting cell membrane integrity.
  • Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The methanesulfonyl group may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

Antimicrobial Activity

A study published in Medicinal Chemistry evaluated a series of triazole derivatives, including those similar to our compound. Results indicated that these compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 8 µg/mL for some derivatives .

Anticancer Activity

In vitro studies reported in Cancer Letters demonstrated that the compound could inhibit the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound was shown to induce apoptosis via mitochondrial pathways, with IC50 values ranging from 10 to 20 µM .

Anti-inflammatory Effects

Research highlighted in Pharmaceutical Research suggests that compounds with similar structures can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings indicate potential applications in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanismReferences
AntimicrobialInhibition of ergosterol synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryModulation of cytokine production

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for incorporating the 1,2,3-triazole moiety into the pyrrolidine core of this compound?

  • Methodological Answer: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective 1,4-disubstituted triazole formation . Optimize reaction conditions using terminal alkynes and azides under inert atmospheres (e.g., N₂ or Ar), with CuI or TBTA as catalysts. Monitor reaction progress via TLC or LCMS, and purify using column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane). Ensure azide intermediates are handled safely due to potential explosivity .

Q. How can spectroscopic techniques (NMR, LCMS) be employed to confirm the structure of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Use DMSO-d₆ or CDCl₃ to resolve imidazolidinone NH protons (δ ~11.5 ppm, broad singlet) and triazole protons (δ ~7.5–8.5 ppm). Methoxymethyl (-OCH₂O-) signals appear as singlets at δ ~3.3–3.5 ppm .
  • LCMS/HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, a compound with molecular formula C₁₅H₂₁N₅O₄S should show m/z ~368.13 (calculated using exact mass tools).
  • Purity: Use HPLC with C18 columns (acetonitrile/water gradient) to achieve ≥95% purity, as demonstrated in similar triazole-containing analogs .

Q. What is the functional significance of the methoxymethyl group on the triazole ring in this compound?

  • Methodological Answer: The methoxymethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) and may influence bioactivity by modulating steric/electronic effects. Compare analogs with/without this group via:

  • Stability assays: Monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours.
  • Docking studies: Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or enzymes).
  • SAR analysis: Synthesize derivatives with -CH₂OCH₃, -CH₂OH, or -CH₂F substituents to assess activity trends .

Advanced Research Questions

Q. How can crystallographic data refinement challenges (e.g., disorder, twinning) be addressed for this compound using SHELXL?

  • Methodological Answer:

  • Disordered moieties: Use PART instructions in SHELXL to model overlapping conformers. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry for flexible groups like the methoxymethyl-triazole .
  • Twinning: Test for twinning via PLATON’s TWINCHECK. If detected (e.g., twin law -h,-k,l), refine using TWIN and BASF commands in SHELXL. Validate with R₁, wR₂, and GooF metrics .
  • Validation: Cross-check with CCDC tools (e.g., Mercury) to ensure bond lengths/angles align with similar structures in the Cambridge Structural Database .

Q. What computational approaches are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze RMSD/RMSF to assess stability of ligand-protein complexes.
  • QM/MM: Apply hybrid quantum mechanics/molecular mechanics to study electronic interactions (e.g., charge transfer in the triazole ring) at active sites .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with modified sulfonyl or carbonyl groups .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer:

  • Data Triangulation: Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Metabolite Screening: Use LC-HRMS to identify potential off-target interactions or metabolic degradation products .
  • Crystallographic Validation: Solve co-crystal structures of the compound with its target to confirm binding poses predicted by docking .

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